The synthesis of 5-(Aminomethyl)-2-thiazolecarbonitrile can typically be achieved through several methods, including:
The molecular structure of 5-(Aminomethyl)-2-thiazolecarbonitrile features a five-membered thiazole ring with an amino group attached to the carbon adjacent to the nitrogen atom of the ring. The carbonitrile group is located at position 5 of the thiazole ring.
C(C(=N)N)C1=NC(=S)C(=C1)C#N
ZKXGQXJQYQOZPR-UHFFFAOYSA-N
The structural formula represents a typical thiazole derivative, which is crucial for its biological activity and interaction with various biological targets .
5-(Aminomethyl)-2-thiazolecarbonitrile can participate in various chemical reactions due to its functional groups:
The mechanism of action for 5-(Aminomethyl)-2-thiazolecarbonitrile primarily relates to its interactions with biological macromolecules, particularly enzymes and receptors involved in various metabolic pathways.
5-(Aminomethyl)-2-thiazolecarbonitrile exhibits several notable physical and chemical properties:
5-(Aminomethyl)-2-thiazolecarbonitrile has significant applications in medicinal chemistry due to its biological activities:
CAS No.: 5843-53-8
CAS No.: 40054-73-7
CAS No.: 474923-51-8
CAS No.: 55179-53-8
CAS No.: 82796-87-0
CAS No.: